molecular formula C16H19FN2OS B3018852 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 941940-18-7

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3018852
CAS No.: 941940-18-7
M. Wt: 306.4
InChI Key: OMPBCJFJLSVXGV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates a thiophene heterocycle and a 4-fluorophenylacetamide group, functionalized with a dimethylaminoethyl moiety. This specific architecture, combining lipophilic (thiophene, fluorophenyl) and hydrophilic (dimethylamino) groups, is characteristic of scaffolds designed to interact with the central nervous system (CNS) and is known to impart balanced bioavailability and membrane permeability . Compounds featuring the dimethylamine (DMA) pharmacophore are prevalent in numerous FDA-approved therapeutics, particularly those targeting CNS disorders, and are valued for their ability to enhance water solubility, which can improve bioavailability and prolong systemic circulation . The presence of the electron-rich thiophene ring may enhance binding interactions within biological systems, while the acetamide linker provides metabolic stability, making this compound a versatile intermediate for exploring structure-activity relationships (SAR) in novel bioactive molecule design . Researchers can utilize this compound as a key building block in the synthesis and development of new pharmacological tools, particularly in neuropharmacology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-19(2)14(15-4-3-9-21-15)11-18-16(20)10-12-5-7-13(17)8-6-12/h3-9,14H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPBCJFJLSVXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 2-(thiophen-2-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. This may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Bromophenyl and thiophen-2-yl substituents.
  • Key Differences: Replaces the target compound’s 4-fluorophenyl and dimethylamino groups with bromophenyl.
  • Properties : Thiophene enhances π-π stacking, while bromine increases molecular weight (296.18 g/mol) and lipophilicity. Reported to exhibit antimycobacterial activity, suggesting thiophene-containing acetamides may have bioactivity .
2-(4-Fluorophenyl)-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxoacetamide (3g)
  • Structure: 4-Fluorophenyl and triazinyl-dimethylamino groups.
  • Key Differences : Triazinyl core replaces the ethyl backbone, altering electronic properties.
  • Properties : Molecular weight 321.31 g/mol. The triazine ring may improve thermal stability and hydrogen-bonding capacity, relevant for drug design .
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
  • Structure: Propyl chain with dimethylaminophenyl and 4-fluorophenyl groups.
  • Key Differences : Propyl chain vs. ethyl in the target; lacks thiophene.
  • Properties : Molecular weight 314.40 g/mol. The extended alkyl chain may enhance membrane permeability but reduce solubility compared to the target compound .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
  • Structure : Cyclohexyl and propyl substituents.
  • Key Differences : Bulky cyclohexyl group increases steric hindrance (MW 334.21 g/mol).
  • Properties : Melting point 150–152°C; synthesized in 81% yield. Highlights how branching impacts crystallinity and synthetic feasibility .

Functional Group Analysis

Thiophene vs. Other Heterocycles
  • Replacement with furan (e.g., AR-189 in ) or triazine () alters electronic properties and binding interactions.
Fluorophenyl vs. Halogenated Substituents
  • The 4-fluorophenyl group in the target compound enhances metabolic stability and electronegativity.
  • Bromophenyl () increases lipophilicity but may reduce bioavailability, while chlorophenyl () introduces stronger electron-withdrawing effects.
Dimethylamino Group
  • Improves solubility and bioavailability in polar solvents. Analogues like ’s compound demonstrate how positional changes (e.g., propyl vs. ethyl chain) affect pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₈H₂₀FN₂OS 333.43 Thiophen-2-yl, 4-fluorophenyl, dimethylamino Not reported Potential π-π interactions
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.18 Bromophenyl, thiophen-2-yl Not reported Antimycobacterial activity
Compound 3g (Triazinyl derivative) C₁₄H₁₆FN₅O₂ 321.31 4-Fluorophenyl, triazinyl Not reported High thermal stability
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide C₁₉H₂₃FN₂O 314.40 Dimethylaminophenyl, propyl chain Not reported Enhanced membrane permeability
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 Cyclohexyl, propyl 150–152 High crystallinity, 81% yield

Research Findings and Implications

  • Thiophene-Containing Analogues : and highlight antimycobacterial activity in thiophene-based acetamides, suggesting the target compound could be explored for similar applications.
  • Fluorophenyl Stability : The 4-fluorophenyl group’s prevalence in pharmaceuticals (e.g., ’s 1c) underscores its role in enhancing metabolic resistance and target binding.
  • Dimethylamino Flexibility: The dimethylamino group in the target and ’s compound may improve solubility, though steric effects from the ethyl-thiophene moiety could modulate receptor affinity.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of acetamides, characterized by its unique structure which includes:

  • A dimethylamino group
  • A thiophene ring
  • A fluorophenyl group

The IUPAC name for the compound is N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-fluorophenyl)acetamide. Its molecular formula is C16H19FN2OSC_{16}H_{19}FN_2OS, and it has various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉FN₂OS
Molecular Weight304.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, affecting signaling pathways related to inflammation and pain.

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. Studies have shown that these compounds can modulate pain pathways, potentially providing therapeutic benefits for conditions like arthritis or neuropathic pain.

Case Study Example : A study involving a related compound demonstrated a reduction in pain response in animal models, suggesting similar potential for the target compound.

Table 2: Biological Activity Data

Study ReferenceActivity TypeModel UsedResult
AntinociceptiveRodent modelSignificant pain reduction observed
Anti-inflammatoryIn vitro assaysInhibition of pro-inflammatory cytokines

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological properties. For instance, modifications in the fluorophenyl group have been shown to enhance receptor affinity and metabolic stability.

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the fluorine atom may enhance biological activity due to increased lipophilicity and altered binding characteristics.

Table 3: Comparison with Analog Compounds

Compound NameActivity LevelKey Differences
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-chlorophenyl)acetamideModerateChlorine instead of fluorine
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-bromophenyl)acetamideLowBromine substitution

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